molecular formula C18H12N4OS B2771010 N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide CAS No. 2097923-50-5

N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2771010
CAS No.: 2097923-50-5
M. Wt: 332.38
InChI Key: BBGIYTLMOVAPMC-UHFFFAOYSA-N
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Description

N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that integrates the structural features of bipyridine and benzothiazole

Mechanism of Action

Target of Action

The compound N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide is a derivative of bipyridine . Bipyridines are known to be excellent ligands in coordination chemistry . They form complexes with most transition metal ions, which are of broad academic interest . The primary targets of this compound are likely to be similar, interacting with various metal ions in biological systems.

Mode of Action

The mode of action of this compound is likely to involve its interaction with its targets (metal ions) to form complexes. This interaction can result in changes in the biochemical properties of the target, potentially altering its function. For example, bipyridine derivatives such as milrinone inhibit phosphodiesterase, increasing cAMP levels, and improving cardiac function and peripheral vasodilation .

Biochemical Pathways

For instance, milrinone, a bipyridine derivative, affects the β-adrenergic signaling pathway and cyclic adenosine monophosphate (cAMP) production, which in turn affects the heart’s contractile function and cardiac output .

Pharmacokinetics

For instance, milrinone is well-absorbed and widely distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. For instance, if it acts similarly to milrinone, it could result in improved cardiac function and peripheral vasodilation .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, presence of other compounds or ions, and the specific biological environment in which it is present. For instance, the action of bipyridine derivatives can be influenced by the presence of certain metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide typically involves the coupling of 2,4’-bipyridine with 1,3-benzothiazole-2-carboxylic acid or its derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide is unique due to its combined bipyridine and benzothiazole structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments or photophysical characteristics .

Properties

IUPAC Name

N-(6-pyridin-4-ylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS/c23-17(18-22-15-3-1-2-4-16(15)24-18)21-13-5-6-14(20-11-13)12-7-9-19-10-8-12/h1-11H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGIYTLMOVAPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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